molecular formula C18H13N5O2S2 B2769274 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351591-06-4

5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2769274
CAS No.: 1351591-06-4
M. Wt: 395.46
InChI Key: GLMBBLSRRLETHE-UHFFFAOYSA-N
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Description

5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N5O2S2 and its molecular weight is 395.46. The purity is usually 95%.
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Biological Activity

The compound 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and other therapeutic effects supported by various studies.

Chemical Structure

The structural formula of the compound can be depicted as follows:

C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes an isoxazole ring, a thiadiazole moiety, and a phenyl group, which are significant for its biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, which share structural similarities with the target compound. For instance:

  • Cytotoxicity Studies : A review highlighted that various derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against human cancer cell lines. Notably, compounds demonstrated IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific cancer type tested (e.g., SK-MEL-2, A549) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation through apoptosis induction and cell cycle arrest. In particular, structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been documented:

  • Broad Spectrum Activity : Compounds featuring pyridine and thiadiazole functionalities have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can significantly influence the antimicrobial efficacy .

Research Findings and Case Studies

A summary of key findings related to the biological activity of the compound includes:

StudyFindingsMethodology
Alam et al. (2011)Significant cytotoxicity against lung and skin cancer cell linesMTT assay
Mohammadi-Farani et al. (2014)High inhibitory potency against prostate cancer cellsIC50 determination
Recent Research (2022)Antimicrobial activity against multiple pathogensDisc diffusion method

Pharmacological Implications

The pharmacological implications of this compound are promising:

  • Anticancer Therapy : Given its structural characteristics and observed activities in similar compounds, it may serve as a lead compound for developing new anticancer agents.
  • Antimicrobial Development : Its potential effectiveness against resistant bacterial strains positions it as a candidate for further exploration in antimicrobial research.

Properties

IUPAC Name

5-phenyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S2/c24-16(14-9-15(25-23-14)13-6-2-1-3-7-13)20-17-21-22-18(27-17)26-11-12-5-4-8-19-10-12/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMBBLSRRLETHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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